molecular formula C17H16FN5O3S B2566291 ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate CAS No. 863458-32-6

ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate

Cat. No.: B2566291
CAS No.: 863458-32-6
M. Wt: 389.41
InChI Key: NWFWQJWFIYXIPU-UHFFFAOYSA-N
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Description

Ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, substituted with a 4-fluorophenylmethyl group at position 3 and a sulfanyl-linked 3-oxobutanoate ethyl ester at position 5.

Properties

IUPAC Name

ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S/c1-2-26-14(25)7-13(24)9-27-17-15-16(19-10-20-17)23(22-21-15)8-11-3-5-12(18)6-4-11/h3-6,10H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFWQJWFIYXIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzylamine and a suitable triazole derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the triazolopyrimidine intermediate.

    Esterification: The final step involves the esterification of the intermediate with ethyl 3-oxobutanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate has a complex structure characterized by the presence of a triazole and pyrimidine ring, which are known for their biological activity. The compound's molecular formula is C₁₄H₁₅F₁N₄O₂S, and it possesses a CAS number of 863458-32-6. The unique arrangement of functional groups contributes to its potential pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research conducted by the National Cancer Institute (NCI) has shown that related compounds can inhibit cell growth in various human tumor cell lines. The mechanism of action is believed to involve the disruption of cancer cell proliferation pathways through the inhibition of specific kinases or receptors associated with tumor growth .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. In silico studies have indicated that it may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. By inhibiting this enzyme, this compound could reduce inflammation and provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that compounds with similar scaffolds may offer neuroprotective effects. The interaction with neurokinin receptors has been noted in related compounds, indicating potential applications in neurodegenerative diseases like Alzheimer's or multiple sclerosis. These interactions could modulate neuropeptide signaling pathways involved in pain perception and neuroinflammation .

Case Study: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of a related compound through a series of in vitro assays against a panel of cancer cell lines. The results indicated that the compound exhibited an average growth inhibition rate of approximately 50% at a concentration of 105M10^{-5}M, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Study: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on derivatives of this compound to identify key structural features responsible for biological activity. The study revealed that modifications to the triazole ring significantly influenced both anticancer and anti-inflammatory activities. This information is critical for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .

Mechanism of Action

The mechanism of action of ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to altered cellular functions.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways such as the NF-kB pathway, which plays a role in inflammation and cell survival.

    Induction of Apoptosis: It may induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and synthetic attributes can be contextualized by comparing it to analogs described in recent literature. Below is a detailed analysis based on substituent effects, synthesis efficiency, and characterization methods.

Structural Features and Substituent Effects

The triazolo[4,5-d]pyrimidine core distinguishes this compound from pyrazoline-quinoline hybrids (e.g., Compounds 24–26 in ). Key structural differences include:

  • Substituents: The 4-fluorophenylmethyl group at position 3 introduces moderate electronegativity and lipophilicity, contrasting with the bromo- or chlorophenyl groups in Compounds 24–26. Fluorine’s smaller van der Waals radius may reduce steric hindrance compared to bulkier halogens .

Analytical Characterization

Consistent with , the target compound’s characterization would involve:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and core integrity.
  • HPLC : To verify purity, critical for pharmacological applications.

Data Table: Comparative Analysis of Key Attributes

Attribute Target Compound Compound 24 Compound 25 Compound 26
Core Structure Triazolo[4,5-d]pyrimidine Pyrazoline-quinoline Pyrazoline-quinoline Pyrazoline-quinoline
Key Substituents 4-Fluorophenylmethyl, sulfanyl, ethyl ester 4-Bromophenyl, oxo 4-Bromo/chlorophenyl, oxo 4-Chlorophenyl, oxo
Synthesis Yield Not reported 86% 27% 22%
Purity (HPLC) Not reported >95% >95% >95%
Analytical Methods Likely NMR, HPLC 1H/13C NMR, HPLC 1H/13C NMR, HPLC 1H/13C NMR, HPLC

Implications of Substituent Variations

  • Halogen Effects : The 4-fluorophenyl group may confer better metabolic stability than bromo/chloro analogs, as fluorine resists oxidative metabolism. This could enhance bioavailability in drug design contexts.
  • Linker Flexibility : The sulfanyl group in the target compound could improve binding kinetics in enzyme-active sites compared to rigid oxo-linked pyrazolines.

Biological Activity

Ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate is a complex organic compound with potential therapeutic applications. Its structure includes a triazolopyrimidine moiety and a sulfanyl group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Characteristics

  • Molecular Formula : C22H19FN6O3S
  • Molecular Weight : 466.5 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. In a study involving various triazole derivatives, compounds similar to this compound showed potent activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effectiveness at low concentrations .

CompoundCell LineIC50 (μM)
47fHCT1166.2
47eT47D43.4
69cMCF-7More potent than control

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that triazole derivatives can exhibit antibacterial and antifungal activities. For instance, the compound was tested against E. coli and Pseudomonas aeruginosa, showing significant antibacterial effects compared to standard antibiotics .

PathogenActivity
Escherichia coliEffective
Pseudomonas aeruginosaEffective

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been associated with anti-inflammatory effects. Compounds in the same class have shown the ability to inhibit inflammatory mediators in vitro, suggesting a potential therapeutic role in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Triazole derivatives often interact with DNA and inhibit replication in cancer cells.
  • Enzyme Inhibition : The sulfanyl group may inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may modulate signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis of related triazole compounds which were screened for cytotoxicity against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity, highlighting the importance of structure-activity relationships in drug design .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis can be approached via multi-step condensation and cyclization reactions. For example:

Core Formation : Use ethyl 4-chloro-3-oxobutanoate (a key intermediate in triazolo-pyrimidine synthesis) as a starting material. Condense with substituted phenylhydrazines or diamines to form the triazolo-pyrimidine core .

Sulfanyl Group Introduction : Optimize nucleophilic substitution by reacting the 7-chloro derivative of the triazolo-pyrimidine core with thiol-containing reagents under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Purification : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Focus on diagnostic peaks:
  • Triazolo-pyrimidine protons : Aromatic signals at δ 8.5–9.0 ppm for pyrimidine protons.
  • Sulfanyl linkage : Absence of thiol (-SH) peaks (δ 1.5–2.5 ppm) post-substitution.
  • 4-Fluorophenyl group : Doublets in aromatic region (δ 7.0–7.5 ppm) with coupling constants (J = 8–9 Hz) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~460) and monitor byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What strategies can address instability of the sulfanyl (-S-) group during in vitro assays or under physiological conditions?

  • Methodological Answer :
  • Stability Profiling : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C) to identify labile bonds. For example, sulfanyl groups may oxidize to sulfoxides/sulfones under acidic/oxidative conditions .
  • Stabilization : Add antioxidants (e.g., ascorbic acid) to assay buffers or replace the sulfanyl group with bioisosteres (e.g., methylene or ether linkages) while retaining activity .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenylmethyl substituent in target binding?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents like -Cl, -CF₃, or -OCH₃ at the phenyl ring.
  • Biological Testing : Compare inhibitory activity (e.g., IC₅₀ values) against target enzymes (e.g., kinases or proteases).
  • Computational Analysis : Perform molecular docking to assess interactions (e.g., hydrophobic packing with fluorophenyl groups in enzyme pockets) .

Q. What experimental designs are recommended to resolve contradictions in enzymatic inhibition data across different assay formats?

  • Methodological Answer :
  • Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm results.
  • Buffer Optimization : Test ionic strength, detergent effects (e.g., Tween-20), and co-factor requirements (e.g., Mg²⁺) to identify assay-specific artifacts .
  • Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to control for inter-assay variability .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can formulation improve bioavailability?

  • Methodological Answer :
  • ADME Profiling : Assess metabolic stability in liver microsomes (e.g., CYP450-mediated oxidation of the triazolo-pyrimidine core) .
  • Formulation Strategies : Use lipid-based nanoparticles to enhance solubility or prodrug approaches (e.g., ester hydrolysis of the ethyl oxobutanoate group) .

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